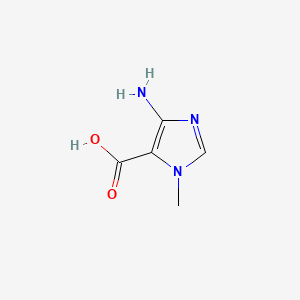

4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid

Description

Properties

IUPAC Name |

5-amino-3-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-2-7-4(6)3(8)5(9)10/h2H,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPJOQALCDNLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747011 | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858512-11-5 | |

| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Precursors

Cyclization reactions form the cornerstone of imidazole derivative synthesis. A patent detailing the preparation of structurally analogous imidazole carboxylates describes a process where lactone intermediates undergo ring-opening reactions in the presence of alcohols and transesterification catalysts. For this compound, a similar approach could involve cyclizing amido-nitrile precursors under nickel catalysis. The reaction typically proceeds through proto-demetallation, tautomerization, and dehydrative cyclization, with temperature control critical to avoiding side reactions such as decomposition or over-functionalization.

Reaction Conditions :

Multi-step Synthesis via Intermediate Formation

A three-step synthetic route involving condensation, bromination, and debromination has been validated for related imidazole-5-carboxylic acid derivatives. Applied to the target compound, this method could involve:

-

Condensation : Reacting 1-methylimidazole-5-carboxylic acid with a protected amino group source (e.g., Fmoc-amine) under basic conditions.

-

Bromination : Introducing bromine at the 4-position using N-bromosuccinimide (NBS) in tetrahydrofuran (THF).

-

Debromination : Removing the bromine group via Grignard reagents (e.g., MeMgI) to yield the free amino group.

Key Parameters :

-

Protecting Groups : Fmoc or Boc groups stabilize the amino moiety during bromination.

-

Debromination Agents : Methylmagnesium iodide (MeMgI) at 50°C for 3 hours.

Optimization of Reaction Conditions

Temperature and Catalytic Effects

Optimal reaction temperatures vary by stage. Cyclization requires moderate heating (60–80°C) to drive ring closure without degrading heat-sensitive functionalities. In contrast, bromination demands colder conditions (0–5°C) to prevent polybromination. Catalysts such as titanium tetraisopropoxide enhance esterification kinetics, while nickel catalysts improve cyclization efficiency.

Table 1: Reaction Condition Optimization

| Step | Temperature Range | Catalyst | Yield (%) |

|---|---|---|---|

| Cyclization | 60–80°C | Nickel | 75–85 |

| Bromination | 0–5°C | NBS | 65–70 |

| Debromination | 50°C | MeMgI | 80–90 |

Solvent Systems and Reaction Time

Solvent polarity significantly impacts reaction outcomes. Polar aprotic solvents like DMSO stabilize intermediates during cyclization, while THF facilitates bromination by solubilizing NBS. Reaction times range from 3 hours for debromination to 72 hours for cyclization, with extended durations improving conversion but risking side reactions.

Industrial-Scale Production Techniques

Continuous Flow Reactor Applications

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors enable precise temperature control and rapid mixing, reducing side product formation during cyclization. A patent describing large-scale imidazole carboxylate production highlights the use of:

Purification and Yield Maximization

Crude product purification often involves liquid-liquid extraction and recrystallization. For example, washing with saturated sodium bicarbonate removes acidic impurities, while recrystallization from DMF/acetic acid mixtures enhances purity. Column chromatography (silica gel, ethyl acetate/hexane) resolves stereochemical impurities in final products.

Table 2: Industrial Purification Protocols

| Method | Conditions | Purity Achieved (%) |

|---|---|---|

| Liquid-liquid Extraction | Ethyl acetate/NaHCO₃ | 90–95 |

| Recrystallization | DMF/acetic acid (1:2) | 98–99 |

| Column Chromatography | Silica gel, ethyl acetate/hexane | ≥99 |

Purification and Characterization Methods

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid undergoes various chemical reactions including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or alkylating agents under acidic or basic conditions.

Major Products:

Oxidation Products: Nitroimidazole derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and cancer.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between the target compound and its analogs:

Physicochemical and Reactivity Comparisons

- Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester () or carbamoyl () derivatives. However, the amide analog () may exhibit balanced solubility due to hydrogen-bonding capabilities .

- Reactivity: The amino group enables nucleophilic reactions (e.g., acylation), while the carboxylic acid allows for conjugation (e.g., peptide coupling). In contrast, ester derivatives () are more reactive toward hydrolysis under basic conditions .

- Lipophilicity : Ester and phenyl-substituted analogs () demonstrate higher lipophilicity (LogP), favoring membrane permeability but reducing aqueous solubility .

Research Findings and Trends

- Positional Isomerism: The 4-carboxylic acid isomer () exhibits distinct pKa (~3.5 for COOH vs. ~5.5 for the amino group in the target), altering its behavior in biological systems .

- Prodrug Potential: Ethyl ester derivatives () show enhanced cellular uptake in vitro, with hydrolysis to the active carboxylic acid form in vivo .

- Thermal Stability : Methyl and ethyl esters () decompose at ~200°C, whereas the carboxylic acid form (target) is stable up to 206°C, as per thermal analysis data .

Biological Activity

4-Amino-1-methyl-1H-imidazole-5-carboxylic acid (AMICA) is an organic compound notable for its diverse biological activities and potential therapeutic applications. With a molecular formula of and a molecular weight of approximately 141.13 g/mol, AMICA features a five-membered imidazole ring containing both an amino group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological significance, particularly in enzyme catalysis, metabolic pathways, and as a potential lead compound in drug development.

The chemical reactivity of AMICA primarily involves nucleophilic substitutions and acid-base reactions. The amino group can act as a nucleophile, facilitating various coupling reactions, while the carboxylic acid can undergo esterification or amidation. This versatility allows AMICA to be used in synthesizing derivatives that may exhibit differing biological activities.

Table 1: Comparison of Structural Features with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₅H₈N₄O₂ | Contains both amino and carboxylic acid groups |

| 1-Methyl-1H-imidazole-5-carboxylic acid | C₅H₇N₃O₂ | Lacks amino group; used in similar applications |

| Sodium 4-amino-1-methyl-1H-imidazole-5-carboxylate | C₅H₈N₄NaO₂ | Salt form; enhances solubility in biological studies |

| Histidine | C₆H₉N₃O₂ | Essential amino acid; involved in protein synthesis |

Biological Activity

Research indicates that AMICA exhibits significant biological activities, including:

1. Enzyme Inhibition : AMICA has been studied for its role in inhibiting various enzymes, making it a candidate for therapeutic applications against diseases like cancer and infections.

2. Anti-inflammatory Effects : In vitro tests have shown that derivatives of AMICA can modulate cellular immune responses and exhibit anti-inflammatory properties comparable to established drugs such as ibuprofen .

3. Interaction with Proteins : Studies have focused on the binding affinities of AMICA with various proteins and enzymes, elucidating its role in metabolic pathways. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to analyze these interactions .

Case Studies

Several case studies highlight the biological activity of AMICA:

Case Study 1: Anti-inflammatory Activity

A study synthesized 4-amino-1-methylimidazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced edema test. The compound 4-[(4-chlorobenzoyl)amino]-5-[N-(4-chlorophenyl)]-1-methyl-5-imidazolecarboxamide demonstrated significant anti-inflammatory activity with reduced toxicity compared to traditional anti-inflammatory agents .

Case Study 2: Enzyme Interaction

Research into the interaction of AMICA with the HIV-1 integrase (IN) protein revealed that certain derivatives could disrupt the IN-LEDGF/p75 interaction, suggesting potential use in antiviral therapies. Compounds exhibiting over 50% inhibition were identified as promising candidates for further development .

Applications in Drug Development

AMICA's unique structural features make it an attractive candidate for drug development across various fields:

Pharmaceuticals : Investigated for its potential use in treating infections and cancer due to its enzyme inhibition properties.

Agriculture : Utilized as a selective plant growth regulator and fungicide due to its imidazole structure, which is known for interacting with biological targets effectively.

Q & A

Q. What are the established synthetic routes for 4-Amino-1-methyl-1H-Imidazole-5-carboxylic Acid, and what critical reaction parameters must be controlled?

A common approach involves multi-step synthesis starting from imidazole precursors. For example, describes refluxing 3-formyl-indole derivatives with sodium acetate in acetic acid to form imidazole-carboxylic acid derivatives. Key parameters include:

- Temperature control during cyclization to avoid side reactions (e.g., decomposition above 200°C, as noted for related imidazolecarboxylic acids in ).

- Use of protecting groups (e.g., Fmoc) to stabilize reactive amino groups during synthesis ().

- Purification via recrystallization from DMF/acetic acid mixtures ().

Q. How can researchers validate the purity and structural identity of this compound?

Methodological validation includes:

- HPLC analysis : ≥98% purity thresholds, as used for structurally similar imidazole derivatives ().

- Melting point determination : Compare observed values with literature data (e.g., imidazolecarboxylic acid derivatives typically melt between 198–225°C; discrepancies may indicate impurities ()).

- Spectroscopic techniques : FTIR for functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) and NMR to confirm substitution patterns (e.g., methyl group at N1 and amino group at C4) ().

Q. What are the stability considerations for storing this compound?

- Store at 0–6°C in airtight containers to prevent hygroscopic degradation ().

- Avoid prolonged exposure to light, as imidazole derivatives are prone to photolytic decomposition ().

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in imidazole derivatives like this compound?

- Use SHELXL/SHELXS for small-molecule refinement (). Key steps:

- Collect high-resolution data (≤1.0 Å) to resolve positional disorders, particularly for the methyl and amino groups.

- Apply twin refinement if crystal twinning is observed (common in imidazole derivatives due to hydrogen-bonding networks) ().

- Validate using R-factors (target < 5%) and electron density maps ().

Q. What computational methods are suitable for studying the tautomeric equilibria of this compound?

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model tautomerism between 1H- and 3H-imidazole forms.

- Compare calculated NMR shifts with experimental data to identify dominant tautomers ().

- Solvent effects (e.g., acetic acid vs. DMSO) significantly influence equilibria, as noted in synthesis studies ().

Q. How can researchers address contradictory spectroscopic data for this compound in different solvents?

- Solvent-dependent NMR studies : For example, DMSO-d₆ may stabilize intramolecular H-bonding, shifting amino proton signals upfield.

- pH titration : Carboxylic acid protonation (pKa ~2–3) alters electron distribution, affecting UV-Vis and fluorescence spectra ().

- Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks ().

Q. What strategies optimize the compound’s solubility for biological assays without derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.